An In-Depth Technical Guide to the Chemical Properties and Applications of Dansyl-L-leucine
An In-Depth Technical Guide to the Chemical Properties and Applications of Dansyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-L-leucine is a fluorescent derivative of the essential amino acid L-leucine.[1][2] The covalent attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the alpha-amino group of L-leucine confers strong fluorescent properties to the molecule, making it a valuable tool in various biochemical and analytical applications.[3] Its fluorescence is highly sensitive to the polarity of the local environment, a characteristic that is exploited in the study of protein structure, function, and ligand binding. This technical guide provides a comprehensive overview of the chemical properties of Dansyl-L-leucine, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Chemical and Physical Properties
Dansyl-L-leucine is typically a light yellow to orange crystalline powder.[4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₂O₄S | [4][5] |
| Molecular Weight | 364.46 g/mol | [4][5] |
| Melting Point | 126 °C | [5][6] |
| Appearance | Light yellow to orange powder/crystal | [4] |
| Purity | >98.0% (HPLC) | [4][5] |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | [7][8] |
| Specific Rotation | -9.5° (c=1, EtOH) | [6] |
Spectroscopic Properties
The utility of Dansyl-L-leucine as a molecular probe is primarily due to its fluorescent properties. The dansyl group is inherently fluorescent, and its emission characteristics are sensitive to the surrounding environment.
| Spectroscopic Property | Wavelength (nm) | Conditions | Reference |
| Excitation Maximum (λex) | ~330-340 nm | Varies with solvent | [9][10] |
| Emission Maximum (λem) | ~520-535 nm | Varies with solvent and binding state |
The fluorescence quantum yield of dansyl derivatives is known to increase significantly in nonpolar environments, such as the hydrophobic pockets of proteins. This property is the basis for its use in protein binding and conformational studies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids
Dansyl-L-leucine is often used as a standard in the HPLC analysis of amino acids after pre-column derivatization with dansyl chloride. The following is a general protocol for the separation and detection of dansylated amino acids.
A. Derivatization Procedure (Dansylation)
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Sample Preparation: Prepare a standard solution of amino acids (including L-leucine) or a protein hydrolysate.
-
Reaction Buffer: Prepare a buffer solution with a pH of 9.0-9.5 (e.g., sodium bicarbonate or sodium carbonate).
-
Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in a suitable organic solvent like acetone or acetonitrile.
-
Reaction:
-
Mix the amino acid sample with the reaction buffer.
-
Add an excess of the dansyl chloride solution to the mixture.
-
Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60-70 °C) for a specified time (e.g., 1 hour). The exact temperature and time may require optimization.
-
-
Quenching: Stop the reaction by adding a quenching agent, such as an excess of a primary amine (e.g., methylamine hydrochloride), to react with the remaining dansyl chloride.
B. HPLC Separation
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: An aqueous buffer, such as 10 mM sodium acetate in 5% acetonitrile (pH 6.3).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: An example of a gradient program is as follows:
-
0-10 min: 5-15% B
-
10-25 min: 15-20% B
-
25-40 min: 20-90% B
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV Detection: Monitor the absorbance at 250 nm.
-
Fluorescence Detection: Use an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm for higher sensitivity.
-
-
Injection Volume: Inject a suitable volume of the derivatized sample (e.g., 5-20 µL).
Protein Binding Assay using Fluorescence Spectroscopy
This protocol describes how to use Dansyl-L-leucine to study its binding to a protein, such as Human Serum Albumin (HSA), by monitoring changes in fluorescence.
-
Materials:
-
Dansyl-L-leucine stock solution (e.g., in DMSO).
-
Protein solution (e.g., HSA) in a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.0).
-
Buffer solution for dilutions.
-
Quartz cuvette.
-
Fluorescence spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of the protein and varying concentrations of Dansyl-L-leucine in the buffer.
-
Incubate the solutions at room temperature for at least 1 hour to allow binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution. Set the excitation wavelength to ~330 nm and record the emission from ~450 nm to 600 nm.
-
Record the fluorescence intensity at the emission maximum (~520 nm).
-
Plot the change in fluorescence intensity as a function of the Dansyl-L-leucine concentration.
-
The binding parameters, such as the dissociation constant (Kd), can be determined by fitting the data to a suitable binding isotherm equation.
-
Visualizations
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. An experimental method for the determination of enzyme-competitive inhibitor dissociation constants from displacement curves: application to human renin using fluorescence energy transfer to a synthetic dansylated inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
